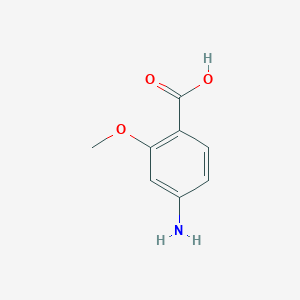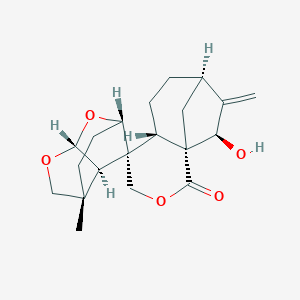
Sculponeatin K
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to sculponeatin K, specifically sculponeatin N, involves complex chemical processes. For instance, the total synthesis of (±)-sculponeatin N highlights a regio- and stereoselective aldol reaction to form a lactone, an intramolecular Diels-Alder reaction for B and C rings formation, and a radical cyclization to forge the D ring (Pan et al., 2014). Another synthesis approach for sculponeatin N utilized diastereoselective Nazarov and ring-closing metathesis reactions, showcasing the versatility in synthesizing such complex molecules (Moritz et al., 2014).
Molecular Structure Analysis
The structure of sculponeatins, including K, has been elucidated using spectral properties and X-ray crystallographic analysis. This detailed analysis has allowed for a clear understanding of their complex molecular framework, which is crucial for studying their bioactivity and synthesizing analogs (Jiang et al., 2010).
Chemical Reactions and Properties
Research on sculponeatin K and related compounds involves exploring their chemical behavior and reactions. While specific reactions involving sculponeatin K are not detailed in the available literature, studies on similar compounds indicate a range of chemical transformations that these molecules can undergo, contributing to their biological activity and potential pharmacological applications.
Physical Properties Analysis
The physical properties of sculponeatin K, such as solubility, melting point, and crystal structure, are essential for understanding its chemical nature and for the development of derivatives with enhanced biological activities. These properties are typically determined through experimental studies focusing on the compound's isolation and characterization.
Chemical Properties Analysis
The chemical properties of sculponeatin K, including reactivity, stability, and functional group interactions, play a significant role in its biological effects. The compound's cytotoxicity against tumor cells, for example, is directly related to its chemical structure and the presence of specific functional groups that interact with biological targets (Jiang et al., 2010).
Applications De Recherche Scientifique
Antioxidative Properties : Sculponeatin K exhibits significant antioxidation action, effectively scavenging oxygen and hydroxyl free radicals. This antioxidative effect is also evident in diminishing mitochondria lipid peroxidation induced by free radicals (Xia, 2002); (Shi, 1999).
Cytotoxic Activity Against Tumor Cells : Several studies have demonstrated Sculponeatin K's significant cytotoxic activity against human tumor cell lines such as K562 and HepG2. It has been shown to inhibit NO production in LPS-stimulated RAW264.7 cells, indicating its potential in cancer treatment (Jiang et al., 2014); (Wang et al., 2009); (Li et al., 2010).
Inhibition of DNA Polymerase Activity : Compounds similar to Sculponeatin K, isolated from marine-derived fungi, have shown distinct inhibition spectra against eukaryotic DNA polymerases. This suggests potential applications in developing new anti-cancer drugs (Perpelescu et al., 2002).
Synthesis and Structural Analysis : Research has also focused on the total synthesis of Sculponeatin K and its derivatives, highlighting its complex structure and potential for further medicinal chemistry exploration (Moritz et al., 2014); (Pan et al., 2014); (Li et al., 2020).
Propriétés
IUPAC Name |
(1S,1'S,4'R,5S,6S,7'R,8'R,9R,11R)-11-hydroxy-4'-methyl-10-methylidenespiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,9'-6,10-dioxatricyclo[5.2.1.04,8]decane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-10-11-3-4-12-19(7-11,15(10)21)17(22)24-9-20(12)13-5-6-18(2)8-23-16(25-13)14(18)20/h11-16,21H,1,3-9H2,2H3/t11-,12-,13+,14-,15-,16-,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIKODHXEGJBEP-JIHJFMGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4(C1C(O3)OC2)COC(=O)C56C4CCC(C5)C(=C)C6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@@]4([C@@H]1[C@@H](O3)OC2)COC(=O)[C@]56[C@H]4CC[C@H](C5)C(=C)[C@H]6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sculponeatin K | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



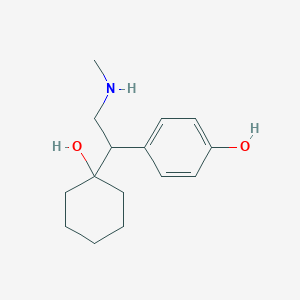
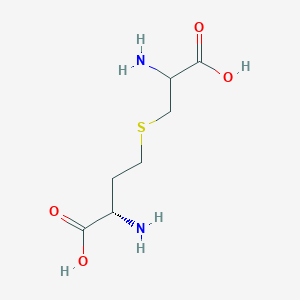
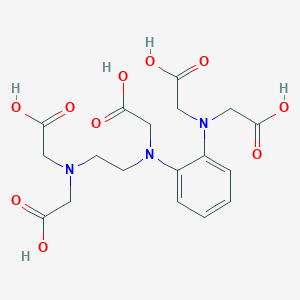
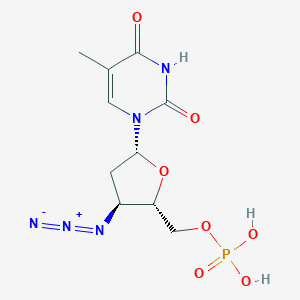
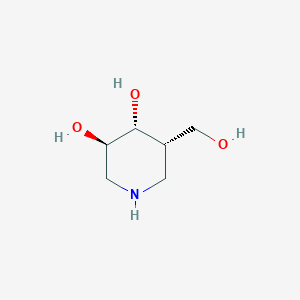
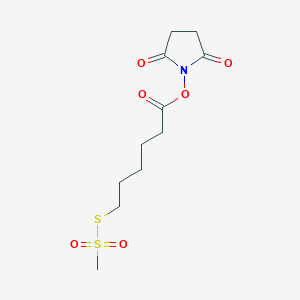

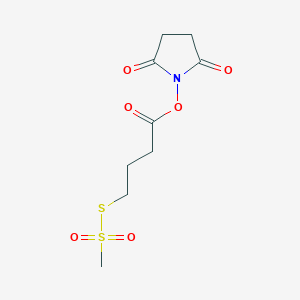
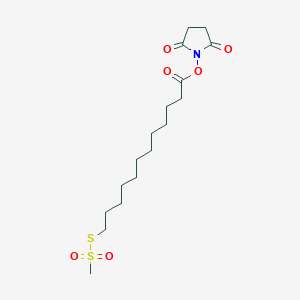
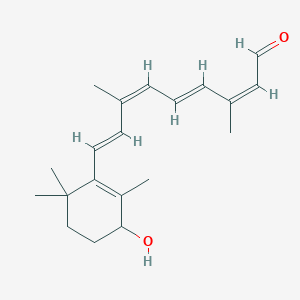
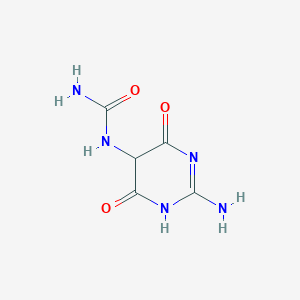
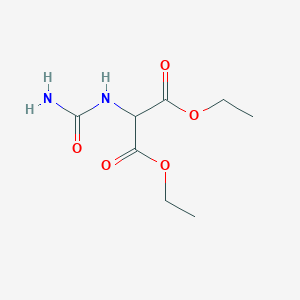
![[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B15974.png)
